molecular formula C57H104O9 B1246331 Triricinolein CAS No. 2540-54-7

Triricinolein

Cat. No.: B1246331
CAS No.: 2540-54-7
M. Wt: 933.4 g/mol
InChI Key: ZEMPKEQAKRGZGQ-VBJOUPRGSA-N
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Description

Triricinolein is a triglyceride formed by the acylation of the three hydroxy groups of glycerol with ricinoleic acid, which is (9Z,12R)-12-hydroxydec-9-enoic acid. It is the main constituent of castor oil, making up approximately 90% of its composition . This compound is notable for its unique chemical structure, which includes hydroxyl groups and double bonds, contributing to its diverse range of applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triricinolein can be synthesized through the esterification of glycerol with ricinoleic acid. This process typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under elevated temperatures to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of castor oil from the seeds of Ricinus communis. The oil is then subjected to processes such as degumming, neutralization, decolorization, and deodorization to obtain pure this compound . Additionally, enzymatic methods using lipases have been explored for the hydrolysis of castor oil to produce ricinoleic acid, which can then be esterified with glycerol .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triricinolein has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of triricinolein is primarily related to its hydrolysis into ricinoleic acid and glycerol. Ricinoleic acid exerts various biological effects, including anti-inflammatory and antimicrobial activities, by interacting with cellular membranes and enzymes . The hydroxyl group and double bond in ricinoleic acid play crucial roles in these interactions, affecting membrane fluidity and enzyme activity.

Comparison with Similar Compounds

    Trilinolein: Another triglyceride, but composed of linoleic acid instead of ricinoleic acid.

    Triolein: Composed of oleic acid, lacking the hydroxyl group present in triricinolein.

    Tripalmitin: A saturated triglyceride composed of palmitic acid.

Uniqueness of this compound: this compound is unique due to the presence of hydroxyl groups and double bonds in its fatty acid chains, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and functionality, such as in the production of biodegradable lubricants and surfactants .

Properties

IUPAC Name

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051926
Record name Glyceryl triricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

933.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2540-54-7
Record name Ricinoleic acid triglyceride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2540-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl triricinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl triricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL TRIRICINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ59BAU9ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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